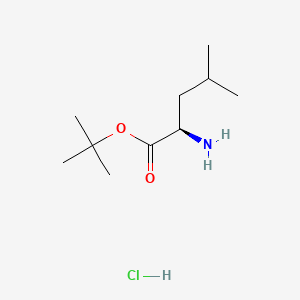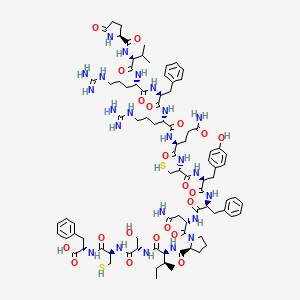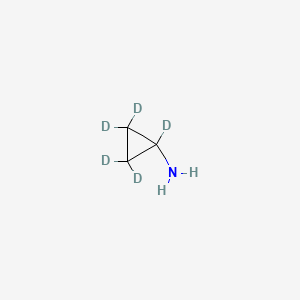
(R)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as “(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride”, involves palladium-catalyzed asymmetric amino acid synthesis. The reaction occurs under mild conditions and affords the product in high yield and enantioselectivity.Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-methylpentanoate hydrochloride” is 1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 2-amino-4-methylpentanoate hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis of Natural Products and Complex Molecules
- Natural Product Synthesis : The compound has been used in the synthesis of different natural products such as epothilones, which are potent antineoplastic agents. The synthesis involves reactions with (R) and (S) methyl lactate in the presence of a silver oxide catalyst, showcasing its utility in creating complex molecular architectures (Hamad & Schinzer, 2000).
Amino Acid Derivatives
- Asymmetric Synthesis of Amino Acids : The compound serves as a precursor in the asymmetric synthesis of amino acids such as trans-4-methylproline, a building block in peptide synthesis. This application highlights its role in generating enantiomerically pure amino acids, crucial for pharmaceutical development (Nevalainen & Koskinen, 2001).
Chiral Building Blocks
- Chiral Synthesis Applications : It has been applied in the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating its importance in constructing chiral molecules for research and drug development (Csatayová et al., 2011).
Drug Discovery and Development
- Anticancer Drug Synthesis : The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes from derivatives of the compound shows potential applications in anticancer drug development. These complexes have been evaluated for their cytotoxic activities against various human tumor cell lines, underscoring the compound's role in medicinal chemistry (Basu Baul et al., 2009).
Safety and Hazards
“Methyl 2-amino-4-methylpentanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Análisis Bioquímico
Biochemical Properties
D-Leucine tert-Butyl Ester Hydrochloride: plays a significant role in biochemical reactions, particularly in the synthesis of peptide-based ligands and as a building block for amino acid derivatives . It interacts with several enzymes and proteins, including leucine dehydrogenase, which catalyzes the asymmetric reduction of trimethylpyruvate to produce L-tert-leucine . This interaction is crucial for the compound’s role in the biosynthesis of chiral intermediates used in pharmaceuticals . Additionally, D-Leucine tert-Butyl Ester Hydrochloride has been shown to increase the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibit leucine uptake into cells expressing L-type amino acid transporter 1 (LAT1) .
Cellular Effects
D-Leucine tert-Butyl Ester Hydrochloride: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase the phosphorylation of p70S6K, a downstream target of the mTORC1 pathway, which plays a critical role in cell growth and protein synthesis . Furthermore, the compound inhibits the uptake of leucine into cells, affecting amino acid availability and cellular metabolism . These effects highlight the compound’s potential impact on cell function and its utility in studying cellular processes.
Molecular Mechanism
At the molecular level, D-Leucine tert-Butyl Ester Hydrochloride exerts its effects through binding interactions with specific biomolecules and enzymes. It interacts with leucine dehydrogenase, facilitating the reduction of trimethylpyruvate to L-tert-leucine . This interaction is essential for the compound’s role in the biosynthesis of chiral intermediates. Additionally, the compound’s ability to increase p70S6K phosphorylation and inhibit leucine uptake suggests it may modulate mTORC1 signaling and amino acid transport . These molecular mechanisms underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Leucine tert-Butyl Ester Hydrochloride can change over time due to its stability and degradation. The compound is relatively stable to light and heat, making it suitable for long-term studies . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions. Long-term studies have shown that the compound can maintain its activity and influence cellular processes over extended periods
Dosage Effects in Animal Models
The effects of D-Leucine tert-Butyl Ester Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it may cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
D-Leucine tert-Butyl Ester Hydrochloride: is involved in several metabolic pathways, including the leucine-to-glutamate pathway. This pathway metabolizes the carbon atoms of leucine to form glutamate, which is further processed to produce acetoacetate and acetyl-CoA . The compound interacts with enzymes such as leucine dehydrogenase, which plays a key role in these metabolic processes . These interactions influence metabolic flux and metabolite levels, highlighting the compound’s importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, D-Leucine tert-Butyl Ester Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its movement across cellular membranes . Additionally, its interaction with amino acid transporters, such as LAT1, affects its localization and accumulation within cells . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
D-Leucine tert-Butyl Ester Hydrochloride: is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and endoplasmic reticulum . These subcellular localizations are essential for the compound’s role in cellular metabolism and biochemical reactions. Understanding its localization helps elucidate the mechanisms underlying its effects on cellular processes.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13081-32-8 |
Source


|
| Record name | tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





